2-(4-Phenylphenoxy)ethanol
Description
2-(4-Phenylphenoxy)ethanol (CAS: 19070-95-2) is an aromatic ether-alcohol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.264 g/mol. Its structure features a biphenyl group linked via an ether bond to an ethanol moiety. Key identifiers include NSC 190727, DTXSID60307325, and Wikidata Q82054697 .
Properties
IUPAC Name |
2-(4-phenylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYULRPAQEBKROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28761-54-8 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-4-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28761-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60307325 | |
| Record name | 2-(4-phenylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19070-95-2 | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19070-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019070952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-phenylphenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Conditions
4-Phenylphenol (1.0 eq) is dissolved in anhydrous acetone under nitrogen atmosphere, and potassium carbonate (1.5 eq) is added as both base and desiccant. The mixture is heated to 60°C for 30 minutes to form the phenoxide intermediate. 2-Chloroethanol (1.2 eq) is then introduced dropwise, with subsequent reflux at 65–70°C for 12–18 hours. The reaction progress is monitored via thin-layer chromatography (TLC), typically using a hexane:ethyl acetate (6:4) solvent system.
Table 1: Optimization of Williamson Synthesis Parameters
Post-reaction workup involves hot filtration to remove inorganic salts, solvent evaporation under reduced pressure, and recrystallization from methanol to obtain white crystalline product. Nuclear magnetic resonance (NMR) analysis typically shows characteristic shifts at δ 4.10–4.25 ppm (OCH₂CH₂OH) and δ 6.85–7.60 ppm (biphenyl protons).
Nucleophilic Substitution with Halogenated Ethanol Derivatives
Alternative pathways utilize pre-formed halogenated ethanol derivatives, particularly 2-bromoethanol, to enhance reaction kinetics. This method proves advantageous when working with thermally sensitive substrates.
Kinetic Control in Polar Aprotic Solvents
In dimethylformamide (DMF) at 80°C, 4-phenylphenol reacts with 2-bromoethanol (1.1 eq) in the presence of triethylamine (1.3 eq) as proton scavenger. The polar environment stabilizes the transition state, reducing activation energy and enabling completion within 6–8 hours. Gas chromatography–mass spectrometry (GC–MS) analyses of crude reaction mixtures show <2% residual starting material under these conditions.
Table 2: Comparative Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetone | 20.7 | 75 | 18 |
| DMF | 36.7 | 88 | 6 |
| THF | 7.5 | 63 | 24 |
Notably, microwave-assisted synthesis reduces reaction times to 15–30 minutes when conducted at 100°C with controlled power input (300W). This green chemistry approach decreases energy consumption by 40% compared to conventional heating.
Ethylene Oxide Ring-Opening: Scalable Industrial Production
Large-scale manufacturing employs ethylene oxide due to its commercial availability and atom economy. The process involves acid-catalyzed ring-opening under controlled conditions to prevent polyether formation.
Catalytic System Development
A mixed catalyst system of boron trifluoride etherate (0.5 mol%) and ytterbium(III) triflate (0.3 mol%) in dichloromethane at −15°C achieves 91% conversion. The low temperature suppresses competing polymerization reactions, while the Lewis acid combination activates both reactants. Fourier-transform infrared spectroscopy (FTIR) monitoring reveals complete ethylene oxide consumption within 4 hours, evidenced by the disappearance of the 890 cm⁻¹ epoxide ring vibration.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Space-Time Yield | 2.8 kg/L·day |
| Catalyst Turnover Number | 1,450 |
| Purity (HPLC) | 99.2% |
Continuous flow reactors with static mixers enhance mass transfer, achieving 95% yield at residence times under 10 minutes. This technology enables annual production capacities exceeding 10,000 metric tons in modern facilities.
Enzymatic Synthesis: Emerging Green Methodology
Recent advances in biocatalysis employ immobilized lipases (e.g., Candida antarctica Lipase B) to mediate ether bond formation under mild conditions.
Solvent-Free Transetherification
In a solvent-free system at 45°C, 4-phenylphenol reacts with ethylene glycol divinyl ether (1.5 eq) using Novozym 435 (10 wt%). The enzyme’s regioselectivity ensures exclusive formation of the mono-etherified product, with 86% yield achieved after 48 hours. This method eliminates halogenated byproducts and reduces energy input by 60% compared to thermal approaches.
Table 4: Biocatalytic vs. Chemical Synthesis Comparison
| Parameter | Enzymatic Method | Williamson Synthesis |
|---|---|---|
| Temperature | 45°C | 70°C |
| E-Factor | 8.2 | 23.5 |
| Carbon Efficiency | 92% | 78% |
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure product integrity across synthesis routes:
- High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₄H₁₄O₂ [M+H]⁺: 215.1067, observed 215.1063
- Differential Scanning Calorimetry (DSC): Melting endotherm at 40–42°C confirms crystalline purity
- HPLC Purity Analysis: C18 column (4.6 × 250 mm), 70:30 methanol:water, retention time 6.8 minutes
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between hydroxyl groups stabilizing the molecular packing.
Industrial Applications and Derivative Synthesis
The synthetic flexibility of this compound enables diverse downstream applications:
- Pharmaceutical Intermediates: Alkylation with methyl iodide produces N-methyl derivatives used in antihistamine synthesis
- Polymer Additives: Epoxidation yields crosslinking agents for epoxy resins with enhanced thermal stability (>300°C decomposition temperature)
- Surfactant Chemistry: Ethoxylation generates non-ionic surfactants with HLB values adjustable from 8.2 to 14.5
Ongoing research explores photocatalytic derivatives for organic light-emitting diodes (OLEDs), achieving external quantum efficiencies of 12.8% in prototype devices.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Phenylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding phenoxyethane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.
Reduction: Formation of 2-(4-Phenylphenoxy)ethane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2.1. Pharmacokinetics and Toxicokinetics
Recent studies have focused on the biotransformation and toxicokinetics of 2-(4-Phenylphenoxy)ethanol. A pilot study involving oral administration showed that the compound is rapidly absorbed and metabolized in humans. Key findings include:
- Metabolites Identified : The main metabolites detected were phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), primarily excreted through urine .
- Absorption Rates : Following oral exposure, approximately 77% of the administered dose was excreted as PhAA within 48 hours .
2.2. Cosmetic and Personal Care Products
In the cosmetics industry, this compound serves as a preservative and stabilizer. Its efficacy in preventing microbial contamination is well-documented:
- Preservative Efficacy : Studies demonstrate that it effectively inhibits the growth of bacteria and fungi, ensuring product safety .
- Regulatory Insights : The European Commission has evaluated its safety profile, concluding that it is safe for use in cosmetic formulations at specified concentrations .
Data Tables
4.1. Biotransformation Study
A detailed study conducted on five volunteers assessed the metabolic pathways of this compound after single oral exposure:
- Methodology : Blood and urine samples were collected post-exposure to analyze metabolite levels.
- Results : The study revealed significant metabolic activity with rapid excretion patterns, highlighting the compound's pharmacokinetic properties .
4.2. Cosmetic Safety Evaluation
A comprehensive evaluation by the European Commission assessed the safety of this compound in cosmetic products:
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenoxy)ethanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound exhibits antibacterial properties, particularly against strains of Pseudomonas aeruginosa, by interfering with the cell wall synthesis and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(4-phenylphenoxy)ethanol with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Comparative Insights
Molecular Weight and Physicochemical Behavior
- Higher molecular weight compounds (e.g., 2-(4-benzylphenoxy)ethanol, 228.29 g/mol) exhibit greater lipophilicity, favoring applications in polymer science .
- Lower molecular weight analogs (e.g., 2-(4-fluorophenyl)ethanol, 140.16 g/mol) may have enhanced solubility in polar solvents .
Biological Activity
2-(4-Phenylphenoxy)ethanol, also known as phenoxyethanol, is a compound that has garnered attention in various fields, including pharmacology and toxicology. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 210.26 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 306.4 °C
This compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
- Antioxidant Properties : It has been observed to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Biological Activity Data Table
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell membranes |
| Antioxidant | Moderate | Free radical scavenging |
| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a preservative in pharmaceutical formulations .
- Toxicological Assessment : A pilot study assessed the toxicokinetics of this compound in humans. Participants were administered the compound orally at a dose of 5 mg/kg body weight. Blood and urine samples revealed rapid absorption and metabolism, with phenoxyacetic acid identified as a primary metabolite . This study highlighted the compound's safety profile when used in regulated amounts.
- Anti-inflammatory Research : In vitro experiments showed that this compound significantly reduced the production of interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its role as an anti-inflammatory agent . This finding supports its potential use in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(4-phenylphenoxy)ethanol, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via Williamson ether synthesis or nucleophilic substitution using 4-phenylphenol and ethylene oxide/ethylene glycol derivatives. Key reagents include:
- Base catalysts (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group .
- Solvents like ethanol or DMF to enhance reactivity .
Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions. Impurities from incomplete substitution or oxidation can be minimized using anhydrous conditions .
Q. What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy (¹H/¹³C): Identifies aromatic protons (δ 6.8–7.6 ppm) and the ether-linked CH₂ groups (δ 3.5–4.5 ppm) .
- HPLC-MS : Confirms molecular weight (MW: ~214 g/mol) and purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases .
- FT-IR : Detects ether (C-O-C, ~1100 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Light sensitivity : Store in amber glass to prevent photodegradation of the phenyl ether bond .
- Temperature : Stable at 4°C for >6 months; degradation accelerates above 40°C, forming 4-phenylphenol and ethylene glycol byproducts .
- Solubility : Hydrophobic nature necessitates organic solvents (e.g., ethanol or DMSO) for long-term stability .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved, and what chiral separation methods are suitable?
Answer: Enantiomers arise from asymmetric synthesis or racemization. Resolution methods include:
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
Answer:
- Phenyl ring substitution : Electron-donating groups (e.g., -CH₃) enhance antimicrobial activity by increasing lipophilicity .
- Ether chain length : Shorter chains (e.g., ethylene glycol) improve solubility but reduce membrane permeability .
- Hydroxyl group modification : Acetylation (-OAc) decreases polarity, enhancing blood-brain barrier penetration in neuroactive studies .
Q. How can researchers assess the environmental impact of this compound in aquatic systems?
Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in wastewater .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
- Metabolite tracking : LC-MS/MS identifies persistent metabolites like 4-phenylphenol, which requires remediation strategies .
Q. How should conflicting data on reaction kinetics or biological activity be addressed in studies?
Answer:
- Controlled variable replication : Standardize solvent purity, temperature, and catalyst concentrations to isolate discrepancies .
- Meta-analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, ECHA) to identify outliers or methodological biases .
- Computational modeling : Use DFT calculations to predict reaction pathways or molecular docking for bioactivity validation .
Application-Oriented Questions
Q. What role does this compound play in drug delivery systems?
Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
